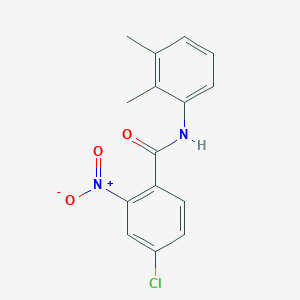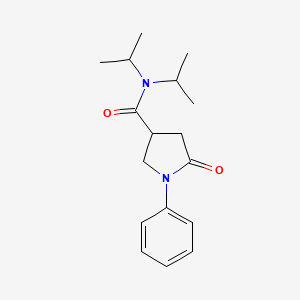![molecular formula C21H17NO2S B5546514 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)
3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been the subject of research in various fields of science. This compound is also known as NPTP, and it has shown potential in the treatment of different diseases.
Scientific Research Applications
Fluorescent Derivatisation and Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been explored for its applicability as a fluorescent derivatising reagent. The derivatisation of amino acids with this compound results in strongly fluorescent derivatives, which are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, along with good quantum yields. The fluorescence derivatisation technique is particularly valuable for the detection and quantification of amino acids in various samples, highlighting its significance in biochemical and medical research (Frade et al., 2007).
Electrochromic and Fluorescent Polymers
Research has also focused on the synthesis of processable conducting polymers based on thienylpyrrole, including compounds closely related to 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. These polymers exhibit very well-defined and reversible redox processes in both organic and aqueous solutions. Their multielectrochromic behavior (yellow in the neutral state, green and blue in the intermediate state, and violet in the oxidized state) alongside their solubility in organic solvents and fluorescent properties make them attractive for applications in electrochromic devices, sensors, and optoelectronic devices (Cihaner & Algi, 2008).
Synthesis and Chemical Reactivity
The compound and its derivatives have been utilized as key intermediates in the synthesis of various chemical entities. For example, pyrrolidine-based amino alcohols derived from similar compounds have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the compound's utility in synthetic organic chemistry and the development of enantioselective synthesis methodologies (Gonsalves et al., 2003).
Photocyclization and Structural Studies
Photocyclization studies involving substituted propenoic acids related to this compound have led to the formation of compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid, showcasing the compound's relevance in the synthesis of complex heterocyclic structures. These studies contribute to the understanding of photocyclization mechanisms and the development of new synthetic pathways for heterocyclic compounds (Tominagaxs et al., 1996).
properties
IUPAC Name |
3-(1-naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(24)13-11-16-10-12-19(20-9-4-14-25-20)22(16)18-8-3-6-15-5-1-2-7-17(15)18/h1-10,12,14H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVPVIBZPAXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CC=C3C4=CC=CS4)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)


![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)